![molecular formula C11H13Br B6322107 5-(3-Bromophenyl)-1-pentene, 97% CAS No. 330938-21-1](/img/structure/B6322107.png)
5-(3-Bromophenyl)-1-pentene, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Bromophenyl)-1-pentene seems to be a brominated phenolic compound . Bromophenols are organic compounds that consist of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
Synthesis Analysis
While specific synthesis information for 5-(3-Bromophenyl)-1-pentene is not available, a related compound, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, was synthesized in three steps starting from substituted anilines .科学研究应用
Anticancer Activity
“5-(3-Bromophenyl)-1-pentene” has been utilized in the synthesis of N-aryl-4H-1,2,4-triazol-3-amine analogs , which have shown promising results in anticancer studies. These compounds were tested against a panel of 58 cancer cell lines, and some demonstrated significant activity, particularly against the CNS cancer cell line SNB-75 . This suggests potential applications in developing new cancer therapies.
Molecular Docking Studies
The same set of analogs has been subjected to molecular docking studies to understand their interaction with cancer-related targets. This computational approach helps in predicting the orientation of the compound when bound to a protein, which is crucial for drug design and development .
ADME and Toxicity Prediction
The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as toxicity predictions, are essential for any compound’s development as a therapeutic agent. The analogs of “5-(3-Bromophenyl)-1-pentene” have undergone such studies to ensure their safety and efficacy .
Radiopharmaceuticals
A derivative of “5-(3-Bromophenyl)-1-pentene” has been explored for its potential as a PET radiotracer . This compound, [18F]Anle138b, targets α-synuclein aggregates and could be significant for early diagnosis of Parkinson’s disease and related α-synucleinopathies .
Synthesis of β-Ketoenol Inhibitors
The β-ketoenol functionality is emerging as a promising inhibitor for various diseases. “5-(3-Bromophenyl)-1-pentene” has been involved in the synthesis of new biomolecules with this functional group, which are designed to bind to a pyrazolic moiety . These inhibitors have potential applications in treating a range of conditions.
属性
IUPAC Name |
1-bromo-3-pent-4-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-2-3-4-6-10-7-5-8-11(12)9-10/h2,5,7-9H,1,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUIKCXMGPLPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)-1-pentene |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。